
4-(3-Methylphenyl)butane-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylphenyl)butane-2-thiol is an organic compound with the molecular formula C11H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
4-(3-Methylphenyl)butane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium hydrosulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
4-(3-Methylphenyl)butane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 4-(3-Methylphenyl)butane-2-disulfide using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Zinc, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 4-(3-Methylphenyl)butane-2-disulfide.
Reduction: this compound (from disulfide).
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
4-(3-Methylphenyl)butane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Research into thiol-containing compounds has shown potential in developing new pharmaceuticals, particularly in targeting oxidative stress-related diseases.
Industry: Thiols are used in the production of certain polymers and as additives in various industrial processes.
作用机制
The mechanism by which 4-(3-Methylphenyl)butane-2-thiol exerts its effects involves the reactivity of the thiol group. Thiols can form disulfide bonds, which are important in stabilizing the three-dimensional structure of proteins. The sulfur atom in the thiol group can also participate in various chemical reactions, making it a versatile functional group in organic synthesis.
相似化合物的比较
Similar Compounds
3-Methyl-1-butanethiol: Another thiol with a similar structure but different carbon chain length.
2-Butanethiol: A thiol with a shorter carbon chain and different substitution pattern.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness
4-(3-Methylphenyl)butane-2-thiol is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural feature makes it a valuable compound in various chemical syntheses and applications.
属性
分子式 |
C11H16S |
|---|---|
分子量 |
180.31 g/mol |
IUPAC 名称 |
4-(3-methylphenyl)butane-2-thiol |
InChI |
InChI=1S/C11H16S/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8,10,12H,6-7H2,1-2H3 |
InChI 键 |
WEQAPYLKGQCUDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CCC(C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


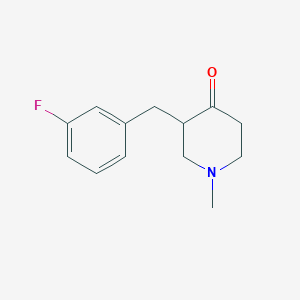
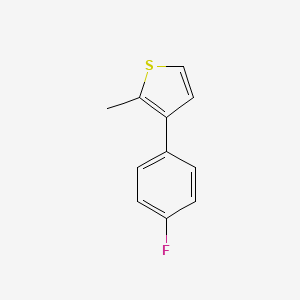
![(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15243993.png)
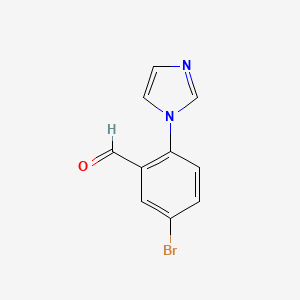
![(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B15243997.png)
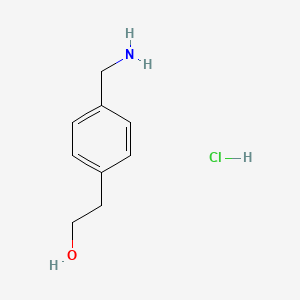
![1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B15244027.png)
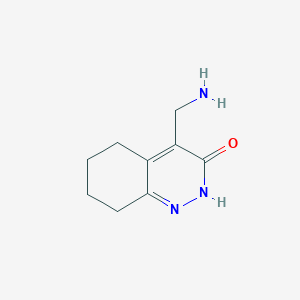
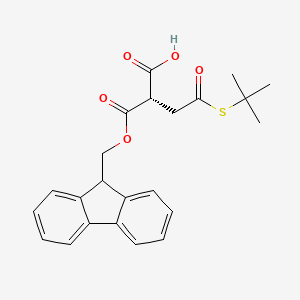
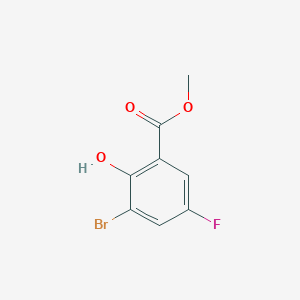
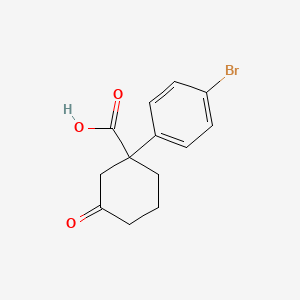
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15244045.png)
![5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B15244053.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,3,3-dimethyl-6-[[[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]carbonyl]amino]phenylacetyl]amino]-7-oxo-,monosodiumsalt,[2S-[2a,5a,6b(S*)]]-](/img/structure/B15244059.png)
